molecular formula C12H19NO3 B1676501 Metiprenaline CAS No. 1212-03-9

Metiprenaline

Cat. No. B1676501
CAS RN: 1212-03-9
M. Wt: 225.28 g/mol
InChI Key: XXCCGRRUBBGZRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Metiprenaline involves complex chemical processes. The chemical formula of Metiprenaline is C12H20ClNO3 . The exact mass is 261.11 and the molecular weight is 261.750 . The elemental analysis shows that it contains Carbon (55.07%), Hydrogen (7.70%), Chlorine (13.54%), Nitrogen (5.35%), and Oxygen (18.34%) .


Molecular Structure Analysis

The molecular structure of Metiprenaline is represented by the formula C12H19NO3 . Its average mass is 225.284 Da and its monoisotopic mass is 225.136490 Da . It’s important to note that the structure of a molecule plays a significant role in its interactions with other molecules and its overall function.


Physical And Chemical Properties Analysis

The physical and chemical properties of Metiprenaline are not explicitly available in the search results. These properties could include aspects like solubility, melting point, boiling point, density, molar mass, and more .

Scientific Research Applications

Metabolomic Profiling and Cardioprotection

Metoprolol, a medication similar to Metiprenaline, has been studied for its cardioprotective effects in myocardial infarction (MI) treatment. It was found to regulate metabolic pathways, influencing glycine, serine, and threonine metabolism, and cysteine and methionine metabolism. This study highlights potential therapeutic targets for MI treatment, contributing to a deeper understanding of Metoprolol's molecular mechanisms, which could be relevant to Metiprenaline (Lai et al., 2020).

Cancer Research and MET Amplification

In a study exploring MET gene amplification across various cancers, researchers found significant associations with certain cancer types and clinical factors. While this study doesn't directly involve Metiprenaline, it provides insights into the broader context of MET amplification in cancer, which could be relevant for future research into related compounds like Metiprenaline (Jardim et al., 2014).

Biological Embedding of Experiences

A study focusing on translational research in healthcare emphasized the significance of understanding drug action in various contexts, including social cognition and gene-environment interactions. While not directly about Metiprenaline, this research provides a framework for understanding how different drugs might interact with biological systems, which is relevant for comprehending Metiprenaline's broader applications (Rutter, 2016).

Drug Development and Metformin

Research into metformin-based drug development, while not directly related to Metiprenaline, offers insights into the processes and logistics of scientific research in the pharmaceutical field. This study could provide a framework for understanding the research and development processes that might also apply to Metiprenaline (Litvinova et al., 2022).

Retinal Photoreceptor Treatment in Retinitis Pigmentosa

Metipranolol, closely related to Metiprenaline, has been shown to protect photoreceptor structure and function in a mouse model of retinitis pigmentosa. This suggests potential applications of Metiprenaline in ocular conditions, highlighting its role in reducing nitrosative damage and improving photoreceptor function (Kanan et al., 2018).

Juvenile Hormone Analog in Insect Control

Studies on methoprene, a juvenile hormone analog, reveal its use in controlling mosquito populations and enhancing mating performance incertain insect species. These findings are significant for pest control and agricultural applications. While methoprene is different from Metiprenaline, understanding its effects on non-target species offers valuable insights into the broader implications of hormone mimics in environmental and ecological contexts (Butler et al., 2006).

Exploration of Drug Discovery and Development

General research in drug discovery, including the evolution of medicinal chemistry and clinical sciences, provides a context for understanding the development and application of drugs like Metiprenaline. This research outlines the complex process of bringing a new drug to market, highlighting the interdisciplinary nature of pharmaceutical research (Drews, 2000).

Implications for Diabetes Treatment

While not directly related to Metiprenaline, research on cellular energy sensing and metabolism in diabetes treatment offers a framework for understanding how metabolic pathways are targeted in disease management. This research could provide insights into how drugs like Metiprenaline might interact with metabolic processes (Steinberg, 2018).

Medical Therapy for Urolithiasis

Research on medical expulsive therapy (MET) for urolithiasis, while not directly involving Metiprenaline, sheds light on the use of pharmaceuticals in facilitating the passage of urinary stones. This research can offer insights into the broader applications of pharmaceutical agents in treating conditions beyond their primary indications (Seitz et al., 2009).

properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3/h4-6,8,11,13-15H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCGRRUBBGZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1420-27-5 (hydrochloride)
Record name Metiprenaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20862602
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metiprenaline

CAS RN

1212-03-9
Record name 4-Hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metiprenaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METIPRENALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WBF92D66N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JJ Knittel - American Journal of Pharmaceutical Education, 2000 - search.proquest.com
… The physical chemical properties listed are sometimes nonexistent (eg, Metiprenaline), only the melting point (eg, Pirbuterol Hydrochloride), or reasonably informative (eg, Glutethimide) …
Number of citations: 0 search.proquest.com
I Rios-Santamarina, R Garcia-Domenech… - Bioorganic & medicinal …, 1998 - Elsevier
Molecular topology has been applied to find new lead compounds with bronchodilator activity. Among the selected compounds stands out 3-(1H-tetrazol-5yl)-9H-thioxanthene-9-one-10,…
Number of citations: 63 www.sciencedirect.com
OA Raevsky, SV Trepalin, HP Trepalina… - Journal of chemical …, 2002 - ACS Publications
A new approach for predicting the lipophilicity (log P), solubility (log Sw), and oral absorption of drugs in humans (FA) is described. It is based on structural and physicochemical …
Number of citations: 78 pubs.acs.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
桑田弘美, 白坂真紀, 越田繁樹, 曽我浩美
Number of citations: 0

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